2-Amino-N-cyclopropyl-N-(1-pyrazin-2-yl-ethyl)-acetamide 2-Amino-N-cyclopropyl-N-(1-pyrazin-2-yl-ethyl)-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13471044
InChI: InChI=1S/C11H16N4O/c1-8(10-7-13-4-5-14-10)15(9-2-3-9)11(16)6-12/h4-5,7-9H,2-3,6,12H2,1H3
SMILES: CC(C1=NC=CN=C1)N(C2CC2)C(=O)CN
Molecular Formula: C11H16N4O
Molecular Weight: 220.27 g/mol

2-Amino-N-cyclopropyl-N-(1-pyrazin-2-yl-ethyl)-acetamide

CAS No.:

Cat. No.: VC13471044

Molecular Formula: C11H16N4O

Molecular Weight: 220.27 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-N-cyclopropyl-N-(1-pyrazin-2-yl-ethyl)-acetamide -

Specification

Molecular Formula C11H16N4O
Molecular Weight 220.27 g/mol
IUPAC Name 2-amino-N-cyclopropyl-N-(1-pyrazin-2-ylethyl)acetamide
Standard InChI InChI=1S/C11H16N4O/c1-8(10-7-13-4-5-14-10)15(9-2-3-9)11(16)6-12/h4-5,7-9H,2-3,6,12H2,1H3
Standard InChI Key GEBZUQFJMOKCDD-UHFFFAOYSA-N
SMILES CC(C1=NC=CN=C1)N(C2CC2)C(=O)CN
Canonical SMILES CC(C1=NC=CN=C1)N(C2CC2)C(=O)CN

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name is 2-amino-N-cyclopropyl-N-(1-pyrazin-2-ylethyl)acetamide, with the following structural components:

  • Acetamide backbone: Central to the molecule, featuring an amino group (NH2-\text{NH}_2) at the α-position.

  • Cyclopropyl substituent: A three-membered ring attached to the amide nitrogen, introducing steric hindrance and conformational rigidity .

  • Pyrazin-2-yl-ethyl group: A pyrazine aromatic ring (a diazine with two nitrogen atoms) linked via an ethyl chain to the amide nitrogen.

Key Data:

PropertyValueSource
Molecular FormulaC10H14N4O\text{C}_{10}\text{H}_{14}\text{N}_4\text{O}
Molecular Weight206.24 g/mol
CAS Number1353966-93-4
SMILESC1CC1N(CC2=NC=CN=C2)C(=O)CN\text{C1CC1N(CC2=NC=CN=C2)C(=O)CN}

Synthesis and Manufacturing

Optimization Challenges:

  • Steric Effects: The cyclopropyl group may hinder reaction efficiency, necessitating elevated temperatures or polar aprotic solvents (e.g., DMF) .

  • Purification: Chromatographic techniques (e.g., silica gel column) are critical due to the compound’s moderate polarity.

Physicochemical Properties

Stability and Solubility

  • Solubility: Predicted to be sparingly soluble in water (logP1.2\log P \approx 1.2) but soluble in organic solvents like DMSO or ethanol .

  • Stability: Likely stable under ambient conditions but susceptible to hydrolysis under strongly acidic or basic conditions due to the amide bond.

Biological Activity and Mechanisms

Hypothesized Targets:

TargetPotential RoleEvidence from Analogs
NAPE-PLDLipid metabolism regulation
GPCRs (e.g., GPR88)Emotional behavior modulation

Applications in Medicinal Chemistry

Therapeutic Prospects

  • Neurodegenerative Diseases: Cyclopropyl groups enhance blood-brain barrier penetration, making this compound a candidate for CNS-targeted therapies .

  • Oncology: Pyrazine moieties in similar structures show antitumor activity by inhibiting kinases or epigenetic regulators.

Comparative Efficacy:

CompoundActivityReference
LEI-401NAPE-PLD inhibitor (pIC50=7.14\text{pIC}_{50} = 7.14)
2-PCCAGPR88 agonist (EC50=414 nM\text{EC}_{50} = 414 \text{ nM})

Challenges and Future Directions

Research Gaps

  • Mechanistic Studies: No in vivo data exist for this specific compound.

  • Toxicity Profile: Unknown metabolic pathways or off-target effects require elucidation .

Synthetic Advancements

  • Flow Chemistry: Could improve yield and scalability for industrial production.

  • Computational Modeling: Predict binding affinities to prioritize target validation .

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